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molecular formula C9H12BrN3 B5249383 1-phenyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide

1-phenyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide

Cat. No. B5249383
M. Wt: 242.12 g/mol
InChI Key: QUGCNOGJAZTLAY-UHFFFAOYSA-N
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Patent
US07494984B2

Procedure details

Reaction of N-phenylethylenediamine (9.80 g, 0.072 mol) with cyanogen bromide (7.62 g, 0.072 mol) as described in the preparation of intermediate 6 gave 11.76 g (67% yield) of the title product as white crystals from ethanol. 1HNMR 400 MHz (DMSO-d,) δ (ppm): 3.68 (2H, t, J=8.7 Hz, CH2), 4.08 (2H, t, J=8.7 Hz, CH2), 7.40-7.54 (5H, m, aromatics), 8.08 (broad s, NH). MS (ESI+) m/e 162 [M+H+].
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
7.62 g
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][CH2:9][NH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:11]#[C:12][Br:13]>C(O)C>[BrH:13].[C:1]1([N:7]2[CH2:8][CH2:9][N:10]=[C:12]2[NH2:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)NCCN
Name
Quantity
7.62 g
Type
reactant
Smiles
N#CBr
Step Three
Name
intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Br.C1(=CC=CC=C1)N1C(=NCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.76 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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